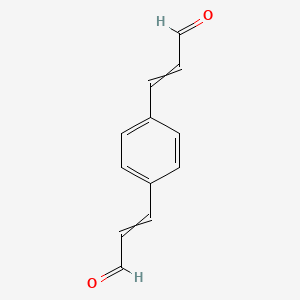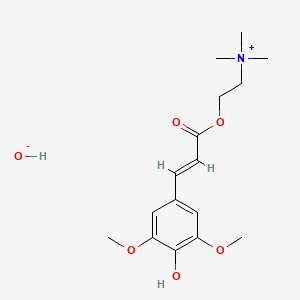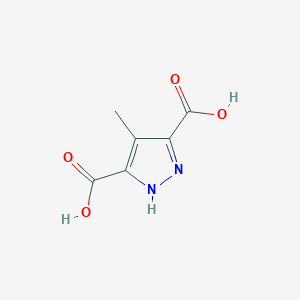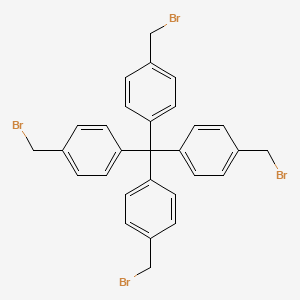
1,4-Bis(2-formylethenyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-formylethenyl)benzene is an organic compound with a structure consisting of a benzene ring substituted with two formylethenyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-formylethenyl)benzene can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions typically involve the use of phosphonium ylides or phosphonate esters, respectively, to form the desired double bonds in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for high yield and purity. The choice of solvents, bases, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
1,4-Bis(2-formylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Concentrated nitric acid for nitration, or bromine in the presence of a catalyst for bromination.
Major Products
Oxidation: 1,4-Bis(2-carboxyethenyl)benzene.
Reduction: 1,4-Bis(2-ethylethenyl)benzene.
Substitution: 1,4-Bis(2-formylethenyl)-2-nitrobenzene or 1,4-Bis(2-formylethenyl)-2-bromobenzene.
科学的研究の応用
1,4-Bis(2-formylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 1,4-Bis(2-formylethenyl)benzene depends on its specific application. In organic electronics, its conjugated double bonds facilitate electron transport, making it useful in devices like OLEDs and OPVs. In biological applications, its formyl groups can interact with specific biomolecules, potentially leading to the formation of covalent bonds or other interactions that modulate biological activity.
類似化合物との比較
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Similar structure but with ethynyl groups instead of formylethenyl groups.
1,4-Bis(2-carboxyethenyl)benzene: Oxidized form of 1,4-Bis(2-formylethenyl)benzene.
1,4-Bis(2-ethylethenyl)benzene: Reduced form of this compound.
Uniqueness
This compound is unique due to its formyl groups, which provide reactive sites for further chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications in materials science and medicinal chemistry.
特性
IUPAC Name |
3-[4-(3-oxoprop-1-enyl)phenyl]prop-2-enal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHMSZGYDGEQFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)C=CC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20710033 |
Source


|
| Record name | 3,3'-(1,4-Phenylene)di(prop-2-enal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3049-37-4 |
Source


|
| Record name | 3,3'-(1,4-Phenylene)di(prop-2-enal) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20710033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium 2,2',2'',2'''-((((1,1-dioxido-3H-benzo[c][1,2]oxathiole-3,3-diyl)bis(methylene))bis(6-hydroxy-5-methyl-3,1-phenylene))bis(azanetriyl))tetraacetate](/img/structure/B11927491.png)








![5-[1-(cyclopropylmethyl)-5-[(1R,5S)-3-(oxetan-3-yl)-3-azabicyclo[3.1.0]hexan-6-yl]pyrazol-3-yl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B11927553.png)
![[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chloro(](/img/structure/B11927555.png)

